REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].Cl.[CH3:7][O:8][C:9]1[CH:14]=[C:13]([S:15](Cl)(=[O:17])=[O:16])[CH:12]=[CH:11][C:10]=1[C:19]1[NH:27][C:26]2[C:21](=[N:22][CH:23]=[N:24][CH:25]=2)[N:20]=1>>[CH3:7][O:8][C:9]1[CH:14]=[C:13]([S:15]([NH:5][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:17])=[O:16])[CH:12]=[CH:11][C:10]=1[C:19]1[NH:27][C:26]2[C:21](=[N:22][CH:23]=[N:24][CH:25]=2)[N:20]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
8-(2'-methoxy-4'-chlorosulfonyl-phenyl)-purine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COC1=C(C=CC(=C1)S(=O)(=O)Cl)C1=NC2=NC=NC=C2N1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase wsa extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
FILTRATION
|
Details
|
subjected to suction filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC(=C1)S(=O)(=O)NCCCC)C1=NC2=NC=NC=C2N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |